molecular formula C10H8ClN3OS B2529006 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 392241-78-0

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2529006
CAS No.: 392241-78-0
M. Wt: 253.7
InChI Key: BYRWOOJDXMAZIS-UHFFFAOYSA-N
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Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C10H8ClN3OS and its molecular weight is 253.7. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide and its derivatives have been synthesized through various methods and have had their structures confirmed through spectral and crystallographic analyses. For instance, Yu et al. (2014) synthesized novel derivatives of this compound using carbodiimide condensation catalysis, with confirmation by IR, 1H NMR, elemental analyses, and single-crystal X-ray diffraction (Yu et al., 2014). Similar studies were conducted by Boechat et al. (2011), who reported on the structures of derivatives of this compound, noting their 'V' shape and various intermolecular interactions (Boechat et al., 2011).

Pharmacological Applications

Several studies have explored the pharmacological potential of derivatives of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, particularly in the context of anticancer, antibacterial, and antiviral activities. Ekrek et al. (2022) synthesized derivatives and evaluated their cytotoxic activities against various cancer cell lines, finding significant anticancer activity (Ekrek et al., 2022). Similarly, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which exhibited potent cytotoxic results against breast cancer (Abu-Melha, 2021). Chen et al. (2010) synthesized sulfonamide derivatives of this compound, showing anti-tobacco mosaic virus activity (Chen et al., 2010).

Molecular Modeling and Design

The compound and its derivatives have also been used in molecular modeling and drug design. Shkair et al. (2016) designed and synthesized novel derivatives, evaluating them as anti-inflammatory and analgesic agents. Their structure-based drug design provided insights into the mechanism of action against the COX-2 enzyme (Shkair et al., 2016).

Safety and Hazards

According to the safety data sheet, “o-Chloroacetanilide” can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRWOOJDXMAZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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